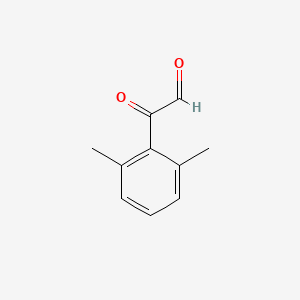

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.188. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Chemistry

- The development of a new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for the trace measurement of carbonyl compounds (aldehydes and ketones) in water samples showcases an innovative application in monitoring environmental pollutants. This probe offers high sensitivity and specificity for detecting low concentrations of these compounds in various water bodies, including snow, ice, and cloud water (Houdier et al., 2000).

Catalysis and Chemical Synthesis

- A study on the selective oxidative para C-C dimerization of 2,6-dimethylphenol has opened new avenues for the efficient synthesis of complex organic molecules, such as 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, through C-C coupling reactions mediated by hypervalent forms of iodine (Boldron et al., 2005).

Analytical Chemistry

- Innovations in the synthesis and molecular structure determination of compounds derived from 2,6-dimethylphenol, such as 2-hydroxyisophthaldehyde, have contributed to advancements in analytical chemistry, providing new methods for studying complex chemical structures (Zondervan et al., 1997).

Polymer Science

- Research into the polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene oxide) demonstrates the importance of 2,6-dimethylphenol derivatives in creating high-performance polymers for industrial applications. This includes the development of thermoplastic resins used in manufacturing various products, highlighting the compound's role in material science (Dautenhahn & Lim, 1992).

Mechanism of Action

Target of Action

Compounds similar to “2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde” often target specific proteins or enzymes in the body. For example, a compound called “2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide”, also known as Lidocaine, is a local anesthetic drug that targets specific sodium channels .

Mode of Action

These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. For instance, Lidocaine blocks sodium channels, preventing the transmission of nerve signals and causing a loss of sensation .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Lidocaine, for example, affects the nerve signal transmission pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly impact its bioavailability and effectiveness. For instance, a compound similar to Lidocaine was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For Lidocaine, the result is a loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .

Biochemical Analysis

Biochemical Properties

It may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

Threshold effects, as well as toxic or adverse effects at high doses, have not been reported .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQJFVGTPRZEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)

![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)